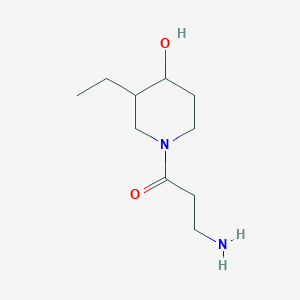

3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

Vue d'ensemble

Description

“3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Synthesis and Isotopomer Studies

One study involved the synthesis of isotopomers, which are molecules that have the same molecular formula but differ in the placement of isotopic atoms. The research focused on creating a 5HT1A antagonist, illustrating a methodology that could be applicable to synthesizing labeled versions of "3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one" for pharmacokinetic and mechanistic studies (Czeskis, 1998).

Anticancer Agent Synthesis

Another research avenue is the development of potential anticancer agents. A study on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which share structural motifs with piperidine derivatives, evaluated their effects on cell proliferation and survival in cancer models. This suggests that similar compounds, including piperidine derivatives, could be synthesized and evaluated for anticancer properties (Temple et al., 1983).

Polymorphism in Pharmaceutical Compounds

Research on polymorphism in pharmaceutical compounds is crucial for understanding their physical and chemical stability. A study characterized two polymorphic forms of a pharmaceutical compound using spectroscopic and diffractometric techniques, highlighting the importance of such analyses in drug development and formulation (Vogt et al., 2013).

Antibacterial Agents

The synthesis and evaluation of antibacterial activity of compounds containing amino and hydroxy substituents on piperidine and related frameworks indicate a pathway for discovering new antibiotics. A study synthesized a series of compounds and evaluated their in vitro and in vivo antibacterial efficacy, suggesting a similar potential for "this compound" derivatives (Egawa et al., 1984).

Orientations Futures

The future directions in the research of piperidine derivatives like “3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one” could involve the development of more efficient synthesis methods, exploration of their pharmacological applications, and evaluation of their safety and hazards. This would help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Propriétés

IUPAC Name |

3-amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEWFEFQUJUVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

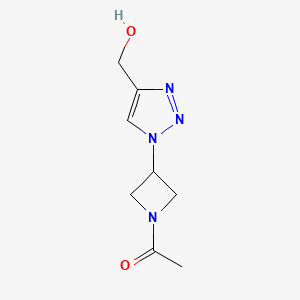

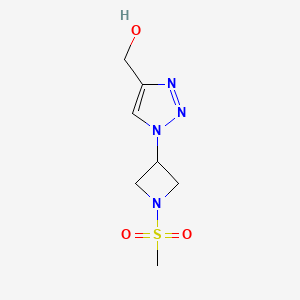

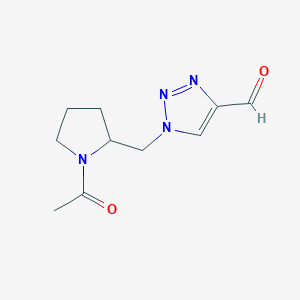

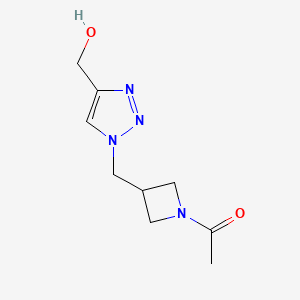

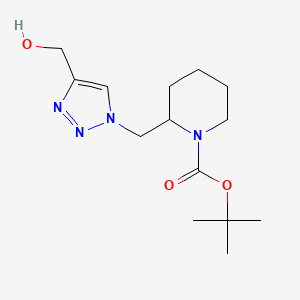

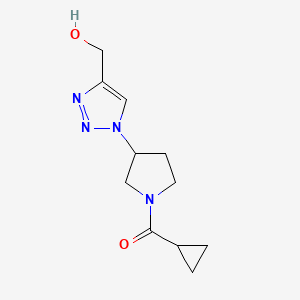

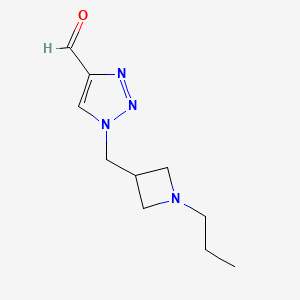

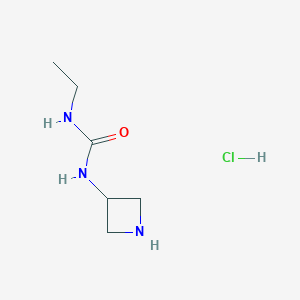

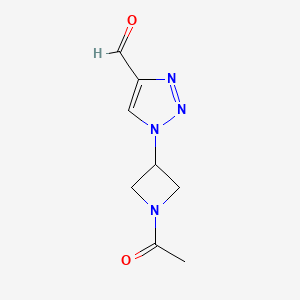

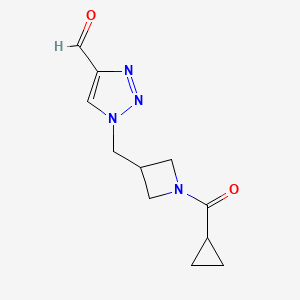

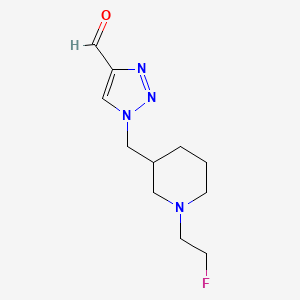

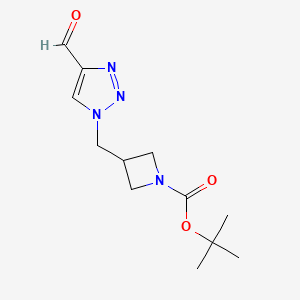

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.